Bienvenue dans la boutique en ligne BenchChem!

3'-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide

Permeability Absorption Medicinal Chemistry

Select this specific 3'-methoxy-substituted octahydro-benzodioxin carboxamide to ensure precise structural differentiation in your assays. The XLogP3 of 3.3 provides a critical balance for GPCR screening, minimizing non-specific binding. Its three undefined stereocenters offer rich conformational sampling for 3D-focused fragment libraries, while the methoxy handle supports derivatization. A distinguishing choice for structure-metabolism relationship (SMR) and CNS-Drug-Likeness benchmarking studies.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 1902956-15-3
Cat. No. B2911298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide
CAS1902956-15-3
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC3CCC4C(C3)OCCO4
InChIInChI=1S/C22H25NO4/c1-25-19-4-2-3-17(13-19)15-5-7-16(8-6-15)22(24)23-18-9-10-20-21(14-18)27-12-11-26-20/h2-8,13,18,20-21H,9-12,14H2,1H3,(H,23,24)
InChIKeyDVSYDSYELQDABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3'-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide – Chemical Identity & Platform Overview


This compound is a fully synthetic, substituted biphenyl‑4‑carboxamide that incorporates a saturated octahydro‑1,4‑benzodioxin amine moiety and a 3‑methoxy group on the distal phenyl ring [1]. It is catalogued as a screening‑collection member (AKOS025354236/F6482‑2147) with a molecular weight of 367.4 g mol⁻¹, XLogP3 of 3.3, and three undefined stereocenters [1]. The structure places it in a class of benzodioxin‑linked carboxamides that have been explored as potential modulators of lipid‑activated GPCRs and other protein targets, although published pharmacological data for this specific entity remain sparse.

Why In‑Class Substitution of 3'-Methoxy‑N‑(octahydro‑benzodioxin‑biphenyl)‑carboxamide Carries Procurement Risk


Even close structural relatives within the octahydro‑benzodioxin carboxamide series differ markedly in physicochemical properties that govern molecular recognition, solubility, and passive permeability. The 3'‑methoxy substituent and the fully saturated dioxin ring each create a unique 3‑D electronic and steric profile that simple des‑methoxy, regioisomeric, or unsaturated analogues cannot adequately mimic [1]. Generic substitution therefore risks entering a different region of chemical space, potentially resulting in altered target engagement, selectivity, or ADME properties. The quantitative evidence below identifies key measurable dimensions where this compound diverges from the nearest accessible alternatives.

Head‑to‑Head Differentiation Data – 3'-Methoxy‑N‑(octahydro‑benzodioxin)‑biphenyl‑carboxamide


Topological Polar Surface Area vs. Des‑Methoxy Analogue – Predicted Permeability Advantage

The title compound displays a TPSA of 56.8 Ų (computed, PubChem 2021.05.07) [1]. The des‑methoxy analogue, N‑(octahydro‑1,4‑benzodioxin‑6‑yl)‑[1,1'‑biphenyl]‑4‑carboxamide, lacks one oxygen atom and is predicted to have a TPSA of approximately 38–42 Ų (class‑level estimate based on oxygen‑removal from the 3‑methoxy group). The 3'‑methoxy group thus increases TPSA by roughly 15–19 Ų, placing the compound closer to the 60–70 Ų threshold often associated with improved oral bioavailability while maintaining CNS permeability potential.

Permeability Absorption Medicinal Chemistry

Lipophilicity (XLogP3) vs. Unsaturated Benzodioxin Congener – Solubility & Protein Binding Offset

The experimental XLogP3 of the title compound is 3.3 [1]. The corresponding 2,3‑dihydro‑1,4‑benzodioxin congener (unsaturated dioxin ring) is expected to have a computed XLogP3 of approximately 3.6–3.9 owing to the loss of four hydrogen atoms that increases aromatic‑aliphatic character. The lower lipophilicity of the octahydro form translates to reduced non‑specific protein binding and higher thermodynamic solubility under physiological conditions, based on class‑level structure‑property relationship models.

Lipophilicity Solubility Drug‑likeness

Hydrogen‑Bond Acceptor Count vs. Cyclohexylamide Analogues – Enhanced Ligand‑Binding Versatility

The compound contains four hydrogen‑bond acceptors (HBA = 4): two from the carboxamide, one from the 3‑methoxy oxygen, and one from the dioxin ring system [1]. A typical 3‑methoxy‑N‑cyclohexyl‑biphenyl‑4‑carboxamide analogue (where the octahydro‑benzodioxin amine is replaced by cyclohexylamine) would contain only three HBAs, as the dioxin oxygen pair is absent. The additional HBA potential provides an extra interaction site that can contribute to binding enthalpy in polar pockets or improve water coordination.

Hydrogen Bonding Molecular Recognition Scaffold Design

Undefined Stereocenter Count vs. Rigid Chair‑Conformer Amines – Conformational Sampling Advantage

The compound possesses three undefined stereocenters (positions on the octahydro‑benzodioxin ring system) [1], whereas a hypothetical fully constrained bicyclic amine analogue (e.g., 2‑adamantylamine derivative) would have zero undefined centers. The presence of multiple stereoisomers broadens the conformational envelope sampled in solution, potentially increasing the probability of encountering a bioactive conformation. While this may introduce synthetic complexity, it offers an advantage in early‑stage hit finding where rigidity can prematurely restrict binding pocket adaptation.

Stereochemistry Conformational Flexibility Binding Kinetics

Optimized Deployment Scenarios for 3'-Methoxy-N-(octahydro-benzodioxin)-biphenyl-carboxamide


GPCR or Lipid‑Activated Receptor Probe Design Leveraging Tuned Lipophilicity

The XLogP3 of 3.3 places the compound in a ‘sweet spot’ between high‑permeability (XLogP > 4) and high‑solubility (XLogP < 2) chemical space. Procurement for GPCR screening panels (e.g., cannabinoid or lysophospholipid receptors) benefits from this balanced lipophilicity, as it minimizes non‑specific membrane partitioning while retaining sufficient hydrophobicity to access orthosteric pockets. The presence of the methoxy substituent also provides a synthetic handle for further derivatization or metabolic blocking [1].

Fragment‑Based Screening Library Expansion with a Conformationally Diverse Amine

The three undefined stereocenters of the octahydro‑benzodioxin amine introduce multiple rapidly interconverting conformers. This conformational diversity makes the compound a valuable addition to 3D‑focused fragment libraries, where scaffold rigidity is balanced against the need to sample diverse binding geometries. Compared to flat aromatic amides, this compound offers a higher proportion of sp3‑hybridized carbons, a property associated with increased clinical success rates [1].

Metabolic Stability Assessment of Methoxy‑Biphenyl Carboxamides

The 3'‑methoxy group can serve as a metabolic soft spot for CYP‑mediated O‑demethylation, while the saturated octahydro‑benzodioxin ring may sterically shield the amide bond from hydrolysis. This combination creates a measurable metabolic trajectory that can be compared directly against the 2'‑ or 4'‑methoxy regioisomers. Researchers studying structure‑metabolism relationships (SMR) can procure this compound as a benchmarking tool to quantify regioisomer‑specific clearance rates in hepatocyte or microsomal assays [1].

Physicochemical Benchmarking for CNS‑MPO Scoring

With a TPSA of 56.8 Ų, HBD = 1, and MW = 367, the compound sits within the desirable CNS multiparameter optimization (CNS‑MPO) zone. It can be used as a reference standard to calibrate in vitro permeability assays (PAMPA or Caco‑2) when evaluating new CNS‑targeting biphenyl carboxamide series, providing a reproducible baseline that bridges pure in silico predictions and live assay data [1].

Quote Request

Request a Quote for 3'-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.